(5R)-5-benzyl-5-methyloxolan-2-one
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Overview
Description
(5R)-5-benzyl-5-methyloxolan-2-one is a chiral lactone compound with a unique structure that includes a benzyl group and a methyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-benzyl-5-methyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of a hydroxy acid precursor. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-benzyl-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or diols.
Scientific Research Applications
(5R)-5-benzyl-5-methyloxolan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for biochemical investigations.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5R)-5-benzyl-5-methyloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-benzyl-5-methyloxolan-2-one: The enantiomer of the compound, with similar but distinct properties.
5-benzyl-5-methyltetrahydrofuran-2-one: A structurally related compound with a different ring system.
5-benzyl-5-methyl-2-oxopentanoic acid: Another related compound with a different functional group.
Uniqueness
(5R)-5-benzyl-5-methyloxolan-2-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it valuable in asymmetric synthesis and other applications where chirality is crucial.
Properties
CAS No. |
60646-32-4 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(5R)-5-benzyl-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H14O2/c1-12(8-7-11(13)14-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3/t12-/m1/s1 |
InChI Key |
KTESBYCRBWWQTH-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@]1(CCC(=O)O1)CC2=CC=CC=C2 |
Canonical SMILES |
CC1(CCC(=O)O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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